molecular formula C14H11NS B1296856 2-Benzyl-1,3-benzothiazole CAS No. 6265-94-7

2-Benzyl-1,3-benzothiazole

Cat. No.: B1296856
CAS No.: 6265-94-7
M. Wt: 225.31 g/mol
InChI Key: MBWYZECWEVLZGI-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzothiazole is an aromatic heterocyclic compound that features a benzene ring fused to a thiazole ring with a benzyl group attached at the second position. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with benzyl halides. One common method includes the reaction of 2-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as iodine or transition metals may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1,3-benzothiazole is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature contributes to its distinct pharmacological and industrial applications compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-benzyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWYZECWEVLZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283738
Record name 2-benzyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-94-7
Record name 2-(Phenylmethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 33163
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002639458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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